Ferroactinolite

Description

Structure

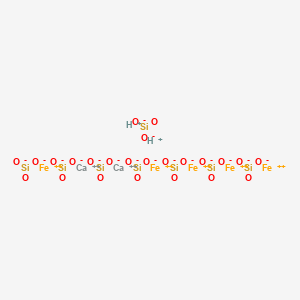

2D Structure

Properties

CAS No. |

15669-07-5 |

|---|---|

Molecular Formula |

Ca2Fe5H2O24Si8 |

Molecular Weight |

970.053 |

IUPAC Name |

dicalcium;dioxido(oxo)silane;hydron;iron(2+) |

InChI |

InChI=1S/2Ca.5Fe.8O3Si/c;;;;;;;8*1-4(2)3/q7*+2;8*-2/p+2 |

InChI Key |

JFXRITDJGBOATP-UHFFFAOYSA-P |

SMILES |

[H+].[H+].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Ca+2].[Ca+2].[Fe+2].[Fe+2].[Fe+2].[Fe+2].[Fe+2] |

Origin of Product |

United States |

Systematic Mineralogical Classification and Nomenclature of Ferroactinolite

Defining Ferroactinolite within the Tremolite-Actinolite-Ferroactinolite Solid Solution Series

This compound is the iron-rich end-member of a continuous solid solution series that also includes the minerals tremolite and actinolite. wikipedia.orgwikipedia.org This series is characterized by the substitution of magnesium (Mg) and ferrous iron (Fe²⁺) ions within the mineral's crystal structure. researchgate.net As these ions have similar sizes and the same charge, they can freely replace one another, leading to a continuous range of compositions between the magnesium-rich end-member, tremolite, and the iron-rich end-member, this compound. researchgate.net Actinolite represents the intermediate member of this series. wikipedia.orgwikipedia.org

The specific mineral is defined by the ratio of magnesium to the total of magnesium and ferrous iron [Mg/(Mg + Fe²⁺)]. mindat.orgmindat.org

Tremolite : Mg/(Mg + Fe²⁺) ratio ≥ 0.9. mindat.orgmindat.org

Actinolite : Mg/(Mg + Fe²⁺) ratio between 0.5 and 0.9. mindat.orgmindat.org

This compound : Mg/(Mg + Fe²⁺) ratio < 0.5. handbookofmineralogy.org

All members of this series belong to the monoclinic crystal system and are part of the calcareous amphibole group. wikipedia.org The general chemical formula for the series highlights the variable substitution of magnesium and iron. wikipedia.orgrockidentifier.com

| Mineral | Chemical Formula | Mg/(Mg + Fe²⁺) Ratio |

| Tremolite | ☐Ca₂(Mg₅.₀-₄.₅Fe²⁺₀.₀-₀.₅)Si₈O₂₂(OH)₂ | ≥ 0.9 |

| Actinolite | ☐Ca₂(Mg₄.₅-₂.₅Fe²⁺₀.₅-₂.₅)Si₈O₂₂(OH)₂ | 0.5 - < 0.9 |

| This compound | ☐Ca₂(Mg₂.₅-₀.₀Fe²⁺₂.₅-₅.₀)Si₈O₂₂(OH)₂ | < 0.5 |

This interactive table summarizes the compositional boundaries within the Tremolite-Actinolite-Ferroactinolite solid solution series.

The physical properties of these minerals, such as color and refractive index, vary continuously with the chemical composition. wikipedia.orgresearchgate.net Due to its high iron content, this compound is typically darker in color, appearing dark green to blackish-green, compared to the paler shades of actinolite and tremolite. wikipedia.orgrockidentifier.com

International Mineralogical Association (IMA) Classification System for this compound

The International Mineralogical Association (IMA) provides the formal classification for minerals. This compound is recognized as a valid mineral species. webmineral.com It was first described in 1946 by Nils Sundius, prior to the establishment of the IMA, and is therefore considered a "grandfathered" species. mindat.orgnmnhs.com

Under the current IMA amphibole nomenclature, which was significantly revised in 2012, this compound is classified as follows: mindat.orgwikidata.org

Supergroup : Amphibole mindat.org

Group : w(OH,F,Cl)-dominant Amphibole mindat.org

Subgroup : Calcium Amphibole mindat.org

Root Name Group : Actinolite mindat.org

The ideal chemical formula for this compound, as recognized by the IMA, is ☐Ca₂(Fe²⁺₅)Si₈O₂₂(OH)₂. mindat.org The IMA symbol for the mineral is Fact. wikidata.org The classification within the calcium amphibole subgroup is based on the occupancy of specific crystallographic sites in the amphibole structure. For calcic amphiboles, the sum of cations in the B position is dominated by calcium. handbookofmineralogy.org

| Classification Level | Name |

| Supergroup | Amphibole |

| Group | w(OH,F,Cl)-dominant Amphibole |

| Subgroup | Calcium Amphibole |

| Root Name Group | Actinolite |

| Mineral Name | Ferro-actinolite |

| IMA Status | Approved, Grandfathered (Redefined in 2012) mindat.org |

| IMA Formula | ☐Ca₂(Mg₂.₅-₀.₀Fe²⁺₂.₅-₅.₀)Si₈O₂₂(OH)₂ mindat.org |

This interactive table outlines the systematic IMA classification of this compound.

Controversies and Refinements in this compound Nomenclature

The nomenclature of the amphibole group has undergone several refinements over the years to create a more systematic and logical classification based on chemical and crystallographic principles. The naming within the tremolite-ferroactinolite series has been a subject of these discussions.

Historically, the divisions between tremolite, actinolite, and this compound were established based on observable properties and petrological context. The 1978 IMA nomenclature scheme for amphiboles was widely adopted but contained divisions at various percentage rules (e.g., 90%, 70%, 50%, 30%). minsocam.orgarizona.edu Later revisions, notably in 1997 and culminating in the 2012 report, aimed to standardize these divisions, generally favoring a 50% rule for defining the boundaries between mineral end-members. minsocam.org

A point of discussion was the retention of the name "actinolite." minsocam.org While a strict application of the 50% rule might have eliminated it in favor of simply having tremolite and this compound as the two end-members of a series, the name actinolite was kept. This decision was made largely for petrological reasons, as the term is deeply embedded in geological literature to describe the characteristic green amphibole found in low-grade metamorphic rocks (greenschists). minsocam.orgmuseum.wales Therefore, the divisions were set at Mg/(Mg+Fe²⁺) ratios of 0.9 and 0.5, preserving all three traditional names. mindat.org

The name "this compound" itself was a refinement, proposed by Nils Sundius in 1946 to clearly denote the iron-rich analogue to actinolite. nmnhs.comrruff.info The 2012 IMA redefinition of amphibole nomenclature further solidified the position and formula of this compound within this systematic framework. mindat.orgluminescence.csiro.au This modern classification relies on a precise hierarchy of chemical criteria to place any given amphibole sample within the supergroup, bringing clarity and consistency to a mineralogically complex group. minsocam.org

Crystallographic and Structural Research on Ferroactinolite

Unit-Cell Parameter Determinations in Ferroactinolite

This compound crystallizes in the monoclinic system with the space group C2/m. The unit-cell parameters define the dimensions and shape of the fundamental repeating unit of the crystal structure. Based on regressions of data from numerous samples, the unit-cell parameters for the ideal this compound end-member have been established. scispace.com These parameters, however, show systematic variations depending on the chemical composition of the specific sample.

| Parameter | Value (Å or °) | Source |

|---|---|---|

| a | 10.021 (± 0.011) Å | scispace.com |

| b | 18.353 (± 0.018) Å | scispace.com |

| c | 5.315 (± 0.003) Å | scispace.com |

| β | 104.721 (± 0.007) ° | rruff.info |

| Volume | 944 (± 2) ų | scispace.com |

The primary compositional variation in the series is the substitution of ferrous iron (Fe²⁺) for magnesium (Mg). As the proportion of this compound increases (i.e., as Fe²⁺ replaces Mg), there is a general expansion of the crystal lattice due to the larger ionic radius of Fe²⁺ compared to Mg.

Studies have modeled these changes and found that the variations are not perfectly linear across the entire series. scispace.com The changes in the a and b parameters, as well as the total cell volume, are best described by quadratic functions when plotted against the percentage of this compound substitution. researchgate.net The change in the c parameter, however, is more linear. scispace.com This indicates that the substitution of iron for magnesium affects the lattice dimensions in a complex, non-uniform manner.

Another significant substitution is the "tschermakite" substitution, where aluminum (Al³⁺) replaces silicon (Si⁴⁺) in the tetrahedral sites, with a corresponding substitution of Al³⁺ for Mg²⁺ or Fe²⁺ in the octahedral sites to maintain charge balance. There is a positive correlation between the c parameter and the aluminum content. scispace.com

The precise determination of unit-cell parameters is achieved through the refinement of powder X-ray diffraction (XRPD) data. The Rietveld refinement method is a powerful technique used for this purpose. core.ac.ukresearchgate.net This method involves a least-squares approach where an entire calculated diffraction pattern, based on a starting structural model (including lattice parameters, atomic positions, and site occupancies), is fitted to the entire observed experimental pattern.

The process minimizes the difference between the observed and calculated intensities at every step in the pattern. core.ac.uk By iteratively adjusting the crystallographic parameters of the model—including the a, b, c, and β lattice parameters—the best possible fit is obtained. This yields highly precise and accurate unit-cell dimensions. The quality of the refinement is assessed by statistical indicators that measure the goodness of fit.

Cation Distribution and Site Occupancy in this compound

The this compound structure contains several distinct cation sites, primarily the octahedral M1, M2, M3, and M4 sites. The distribution of cations, particularly Fe²⁺ and Mg, among these sites is not random and is a key aspect of its crystal chemistry. This ordering phenomenon has been investigated using single-crystal X-ray diffraction and various spectroscopic methods. arizona.edu

Research on cation ordering within the actinolite series reveals distinct preferences for Fe²⁺ and Mg among the available M sites.

M4 Site : The M4 site shows a strong preference for Fe²⁺ over Mg. arizona.edugeoscienceworld.org Although this site is predominantly occupied by calcium (Ca), the non-Ca portion is significantly enriched in iron. geoscienceworld.org

M2 Site : In contrast to the other sites, the M2 site shows a weak preference for Mg over Fe²⁺ in natural, unheated samples. arizona.edugeoscienceworld.org This preference is less pronounced than in related amphibole series like cummingtonite-grunerite. arizona.edu At higher temperatures (e.g., 700 °C), this slight ordering is lost, and Fe²⁺ and Mg become virtually disordered between the M1, M2, and M3 sites. geoscienceworld.org

| Crystallographic Site | Cation Preference | Notes |

|---|---|---|

| M1 | Weak Fe²⁺ preference / Disordered | Site preference relative to M3 is small and temperature-independent. arizona.edu |

| M2 | Weak Mg preference | Becomes disordered at high temperatures. arizona.edu |

| M3 | Disordered with M1 | Shows weak preference relative to M1. arizona.edu |

| M4 | Strong Fe²⁺ preference | The Fe/Mg ratio is higher than in all other M sites. arizona.edugeoscienceworld.org |

Minor elements present in the chemical composition of natural this compound can influence the distribution of the major cations. Ferric iron (Fe³⁺), when present, shows a strong ordering preference for the M2 site. researchgate.netresearchgate.net The presence of other cations such as aluminum (Al) and manganese (Mn) can also affect site occupancies. For instance, Mn can occupy the M4 site as well as the M1, M2, and M3 sites, competing with Fe and Mg and thus altering the local ordering patterns. mdpi.com The accuracy of determining Fe-Mg partitioning at the M2 site can be complicated by the presence of competing minor elements like Al, Fe³⁺, and titanium (Ti). arizona.edu

Structural Discontinuities within the Tremolite-Actinolite-Ferroactinolite Series

While the tremolite-ferroactinolite series represents a solid solution, detailed analysis of a large number of samples has revealed that the structural and property changes are not entirely continuous. Evidence points to at least two structural discontinuities across the series. scispace.comnist.gov

The first significant discontinuity occurs at a composition of approximately 11% this compound. rruff.info This is observed as an abrupt change in the rate of increase of the a lattice parameter. nist.gov This structural shift is also accompanied by a drop in the calcium content of the mineral. scispace.com

A second region of discontinuity is indicated between 26% and 32% this compound. scispace.comnist.gov In this compositional range, changes are observed in the slope of the refractive index nα versus composition plot. scispace.com This has been potentially linked to an increase in the tschermakite (Al) substitution within the structure. scispace.comnist.gov These discontinuities correspond to compositions that are less common in natural samples, suggesting potential regions of lower stability or miscibility gaps within the series. scispace.com

Microstructural Investigations of this compound Assemblages

The microstructural characteristics of this compound, a key member of the actinolite-tremolite solid solution series, offer significant insights into its formation and deformation history. Investigations at the microscopic and sub-microscopic levels reveal complex internal structures, including twinning and various crystal defects, which influence the mineral's physical and chemical properties.

Crystal twinning is a phenomenon where two or more crystals of the same mineral intergrow in a symmetrical, non-random orientation. wikipedia.org This symmetrical relationship is defined by a "twin law," which can be a reflection across a twin plane or a rotation about a twin axis. tulane.edu In this compound, twinning is a recognized microstructural feature.

Research findings indicate that this compound exhibits both simple and lamellar twinning, with the twin law defined by the {100} plane. handbookofmineralogy.org Simple twins consist of two individual crystal segments joined along a single composition plane, while lamellar twinning, also known as polysynthetic twinning, involves multiple, repeating twin planes parallel to one another. tulane.eduhandbookofmineralogy.org This results in a crystal made of thin, alternating, twinned layers. The presence of such twinning is a diagnostic feature in the identification of many minerals. wikipedia.org

The crystallographic implication of twinning on {100} in this compound, which belongs to the monoclinic crystal system, is the introduction of additional symmetry elements not present in a single, untwinned crystal. tulane.eduwikipedia.org This can affect the mineral's optical and mechanical properties. Twinning can be formed through different mechanisms, including growth twinning (occurring during crystal formation), transformation twinning (resulting from a change in crystal structure due to temperature or pressure), or deformation twinning (as a response to mechanical stress). wikipedia.org The specific mechanism in a given this compound sample can provide valuable information about the geological conditions it experienced. youtube.com

| Twinning Type | Twin Law (Plane) | Description | Primary Source |

|---|---|---|---|

| Simple | {100} | Two individual crystal segments joined on a single plane. | handbookofmineralogy.org |

| Lamellar (Polysynthetic) | {100} | Multiple, parallel twin planes creating thin, alternating layers. | handbookofmineralogy.org |

Crystal defects are interruptions in the regular, periodic arrangement of atoms within a crystal lattice. Techniques such as Transmission Electron Microscopy (TEM) are essential for observing and characterizing these imperfections at the nanoscale. eag.com TEM analysis allows for the direct imaging of defects like dislocations, stacking faults, and voids, which are not visible with conventional optical microscopy. eag.comnih.gov

In the tremolite-ferroactinolite amphibole series, TEM studies have been crucial for identifying specific types of crystal defects. High-resolution transmission electron microscope (TEM) analysis of synthetic amphiboles in this series has revealed the presence of chain-multiplicity faults (CMFs). researchgate.net CMFs are planar defects that represent localized errors in the width of the silicate (B1173343) double-chains that characterize amphiboles. While these studies noted a generally low concentration of CMFs, their presence is significant as they can influence the local structure and chemical behavior of the crystal. researchgate.net

In addition to CMFs, other planar defects related to the {100} plane, which is also the twin plane, have been observed in asbestiform varieties of calcic amphiboles. researchgate.net These defects can play a role in the development of fibrous habits by creating planes of weakness within the crystal structure. The characterization of such defects is critical for understanding the fundamental properties and potential applications of this compound and related amphiboles.

| Defect Type | Description | Method of Characterization | Primary Source |

|---|---|---|---|

| Chain-Multiplicity Faults (CMFs) | Planar defects representing errors in the width of the silicate double-chains. | Transmission Electron Microscopy (TEM) | researchgate.net |

| (100) Defect Planes | Planar defects occurring on the {100} plane, which also serves as the twin plane. | Electron Microscopy | researchgate.net |

Geological Occurrences and Petrogenetic Investigations of Ferroactinolite

Formation Mechanisms of Ferroactinolite in Metamorphic Rocks

This compound, an iron-rich end member of the tremolite-actinolite series of amphibole minerals, is a significant indicator of specific metamorphic conditions. Its formation is intrinsically linked to the pressure, temperature, and chemical composition of the protolith.

Greenschist and Blueschist Facies Metamorphism

This compound is a characteristic mineral of low-grade metamorphism, typically forming under the conditions of the greenschist and blueschist facies. researchgate.netexplorationinsights.com In greenschist facies, which occurs at temperatures of 300–450 °C and pressures of 2–10 kilobars, this compound forms in mafic igneous rocks like basalts and gabbros. The typical mineral assemblage in these rocks includes chlorite (B76162), epidote, and albite, with this compound developing in iron-rich compositions.

In the higher-pressure, lower-temperature environment of the blueschist facies, this compound can also be present. Here, it often coexists with minerals such as glaucophane, lawsonite, and epidote. The presence of this compound in these assemblages points to an iron-rich protolith that has undergone subduction zone metamorphism. In some instances, actinolite that formed during earlier sea-floor metamorphism (greenschist conditions) can be found as remnant cores rimmed by later blue amphibole, indicating a transition into the blueschist facies.

Association with Iron Formations and Skarn Deposits

The primary occurrences of the iron-rich members of the tremolite-actinolite series are within metamorphosed iron formations. explorationinsights.comoup.com In these silica-rich, iron-rich sedimentary rocks, this compound is commonly found in association with minerals such as magnetite, hematite (B75146), cummingtonite-grunerite, quartz, and biotite. explorationinsights.com The Jackson County Iron Formation in Wisconsin, USA, serves as a notable example of this association. explorationinsights.com

This compound is also a key mineral in certain types of skarn deposits, particularly calcic iron skarns. earthsci.org These deposits form through metasomatism at the contact between an igneous intrusion and carbonate host rocks. In this environment, this compound is typically part of the retrograde assemblage, forming after the initial high-temperature prograde minerals like garnet and pyroxene (B1172478). It is often associated with epidote, ilvaite, and magnetite. earthsci.orgpierrelanari.com In some magnesian skarns, amphiboles of the tremolite-ferroactinolite series are principal retrograde minerals.

Retrograde Metamorphic Pathways Involving this compound

This compound is frequently a product of retrograde metamorphism, where higher-grade metamorphic rocks are altered to a lower-grade mineral assemblage during exhumation and cooling. oup.comgeoscienceworld.org A common retrograde pathway involves the alteration of pyroxenes. In many mafic rocks, primary clinopyroxene is marginally altered to a pale green amphibole, often referred to as uralite, which is typically actinolitic in composition. geoscienceworld.org This process, known as uralitization, is driven by the action of water-rich fluids on the earlier-formed pyroxenes as temperatures decrease.

During the retrograde phase of metamorphism in mafic schists, a key reaction is the hydration of higher-temperature amphiboles (like hornblende) and pyroxenes to form actinolite and chlorite. This indicates a shift to greenschist facies conditions during the uplift and cooling of the metamorphic terrane.

Paragenetic Associations of this compound in Natural Systems

The minerals found in association with this compound provide crucial information about the geological conditions of its formation. These paragenetic associations vary depending on the specific geological setting.

In metamorphosed iron formations , this compound is typically found alongside:

Magnetite explorationinsights.com

Hematite explorationinsights.com

Cummingtonite-grunerite explorationinsights.com

Quartz explorationinsights.com

Biotite explorationinsights.com

Riebeckite explorationinsights.com

In greenschist and blueschist facies metamorphic rocks , common associated minerals include:

Chlorite ufrgs.br

Epidote ufrgs.br

Albite ufrgs.br

Glaucophane

Lawsonite

Pumpellyite oup.com

Stilpnomelane oup.com

In skarn deposits , this compound is often part of a retrograde assemblage that can include:

Hedenbergite (as a replacement) explorationinsights.com

Andradite explorationinsights.com

Ilvaite explorationinsights.com

Epidote earthsci.org

Magnetite earthsci.org

Calcite

Serpentine

Regional Metamorphic Studies and this compound Distribution

This compound is a widespread mineral in regionally metamorphosed terranes, although its presence is often confirmed through detailed petrographic and microprobe analysis.

Wales, United Kingdom : this compound has been identified in greenschist facies metamorphic rocks in several areas of Wales. A notable occurrence is within the Tal y Fan Intrusion in North Wales, where it forms as needle-like crystals rimming pyroxene in a low-grade metamorphic assemblage. researchgate.net

Wisconsin, USA : The Jackson County Iron Formation is a well-documented locality for this compound, where it occurs in association with other iron silicates and oxides. explorationinsights.com

Rhode Island, USA : this compound has also been reported from Cumberland, Providence County. explorationinsights.com

New South Wales, Australia : An occurrence of this compound is known from Black Perry Mountain. explorationinsights.com

Cape Province, South Africa : The mineral has been identified at Prieska. explorationinsights.com

Gongchangling, China : this compound is a component of the iron formations in this region, where it is found with magnetite. taylorandfrancis.com

Experimental Petrographic Reconstructions of this compound Formation

Laboratory experiments have been crucial in determining the stability and formation conditions of this compound. These studies involve subjecting synthetic or natural mineral assemblages to controlled high pressures and temperatures to replicate the conditions of metamorphism.

Experimental investigations have shown that the stability of this compound is highly dependent on temperature, pressure, and oxygen fugacity (fO2). oup.comgeoscienceworld.org At oxygen fugacities higher than the magnetite-quartz-fayalite buffer, this compound is not stable at any temperature. geoscienceworld.org The substitution of magnesium for iron significantly increases the thermal stability of the amphibole. geoscienceworld.org

Synthesis experiments have been conducted across a range of pressures and temperatures to delineate the stability field of this compound. For instance, studies have been performed from 2 to 10 kbar and 420° to 600°C under various oxygen fugacity buffers such as Ni-NiO, Co-CoO, and iron-magnetite (IM). researchgate.net The highest yields of synthetic this compound were achieved at 2 kbar and 420°C under the relatively oxidizing conditions of the Ni-NiO buffer. researchgate.net

Experimental reversals of the reaction: 2 this compound ⇌ 4 hedenbergite + 3 fayalite + 5 quartz + 2 water have been conducted over a range of 1 to 5 kbar and 500° to 525°C, providing constraints on the upper thermal stability of this compound. researchgate.net

The following interactive data table summarizes the conditions from various experimental studies on the formation and stability of this compound.

| Pressure (kbar) | Temperature (°C) | Oxygen Fugacity (fO2) Buffer | Experimental Outcome | Reference |

| 1 | ~570 | - | Upper stability limit determined. | researchgate.net |

| 1 - 5 | 500 - 525 | Co-CoO | Experimental reversals on the upper thermal stability reaction. | researchgate.net |

| 2 | 420 | Ni-NiO | Highest yields of synthetic actinolite. | researchgate.net |

| 2 - 10 | 420 - 600 | Ni-NiO, Co-CoO, IM | Synthesis experiments performed. | researchgate.net |

| 1 | 375 | - | Lowest stability point for actinolite with composition Mg25Fe75. | uchicago.edu |

| 1 | >500 | - | Complete solid solution between tremolite and this compound. | uchicago.edu |

| 1 | 780 | - | Breakdown of natural actinolite (Fe-number = 0.22) to Cpx + Opx + Qz + H2O. | oup.com |

| 4 | 850 | - | Breakdown of natural actinolite (Fe-number = 0.22) to Cpx + Opx + Qz + H2O. | oup.com |

Experimental and Theoretical Studies on Ferroactinolite Stability and Phase Equilibria

Hydrothermal Investigations of Ferroactinolite Phase Stability

Hydrothermal experiments, which simulate the conditions of water-rock interaction at elevated temperatures and pressures, have been fundamental in determining the stability limits of this compound.

Early and subsequent hydrothermal studies have mapped the pressure-temperature (P-T) conditions under which this compound is stable. Synthesis experiments have been conducted over a range of 2 to 10 kilobars (kbar) and 420° to 600°C. researchgate.net The upper thermal stability of this compound is marked by its breakdown to other mineral assemblages. For instance, at 1000 bars water pressure, the iron end-member, this compound, shows a stability field that extends to different temperatures depending on the bulk composition of the system. uchicago.eduuchicago.edu

Experimental reversals on the reaction: 2 this compound ⇌ 4 hedenbergite + 3 fayalite + 5 quartz + 2 water were obtained over the range of 1 to 5 kbar and 500° to 525°C. researchgate.net The stability of actinolite is also influenced by its magnesium content, with the thermal stability decreasing with an increasing iron-to-magnesium ratio. oup.com For Mg-rich actinolites, the breakdown temperature can be as high as 780°C at 1 kbar and 850°C at 4 kbar, where it decomposes to clinopyroxene, orthopyroxene, quartz, and water. oup.comoup.com

Pressure-Temperature Stability Data for this compound and Related Reactions

| Pressure (kbar) | Temperature (°C) | Reaction/Observation | Reference |

|---|---|---|---|

| 1 | ~500 - 525 | This compound breakdown to Hedenbergite + Fayalite + Quartz + Water | researchgate.net |

| 5 | ~500 - 525 | This compound breakdown to Hedenbergite + Fayalite + Quartz + Water | researchgate.net |

| 1 | 780 | Breakdown of natural actinolite (Fe-number = 0.22) to Clinopyroxene + Orthopyroxene + Quartz + Water | oup.comoup.com |

| 4 | 850 | Breakdown of natural actinolite (Fe-number = 0.22) to Clinopyroxene + Orthopyroxene + Quartz + Water | oup.comoup.com |

| 2 | 420 | High yields of synthetic this compound | researchgate.net |

Oxygen fugacity (fO₂), a measure of the availability of free oxygen in a system, plays a critical role in the stability of iron-bearing minerals like this compound. bris.ac.ukresearchgate.netresearchgate.netgoldschmidtabstracts.infoarxiv.org Hydrothermal experiments have shown that the synthesis and stability of this compound are sensitive to the prevailing oxygen fugacity. The highest yields of synthetic this compound have been achieved at the relatively oxidizing conditions of the Nickel-Nickel Oxide (Ni-NiO) buffer. researchgate.net

Experiments conducted at different oxygen fugacities, such as those defined by the Cobalt-Cobalt Oxide (Co-CoO) and Iron-Magnetite (IM) buffers, have helped to constrain the stability field of this compound with respect to other iron-bearing phases. researchgate.net For instance, experiments on the upper thermal stability of this compound were conducted with the fO₂ defined by the Co-CoO buffer. researchgate.net The stability of this compound is limited by reactions that can be influenced by the oxidation state of iron.

Thermodynamic Properties of this compound

The thermodynamic properties of this compound, such as its standard entropy and enthalpy of formation, are essential for calculating its stability under various geological conditions and for constructing phase diagrams.

The standard entropy (S°) and enthalpy of formation (ΔHf°) of pure this compound have been derived through a thermodynamic analysis of experimental reversal data. By modeling the miscibility gap between actinolite and grunerite as a regular solution, researchers have been able to perform an internal consistency analysis of experimental reversals for the breakdown reaction of this compound. researchgate.netresearchgate.net This analysis yielded best-fit values of 696.4 J/K·mol for S° and -10,518.2 kJ/mol for ΔHf° for pure this compound. researchgate.netresearchgate.net Another study derived an enthalpy of formation of -10534.966 kJ/mol for end-member this compound. researchgate.net

Thermodynamic Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Standard Entropy (S°) | 696.4 J/K·mol | researchgate.netresearchgate.net |

| Standard Enthalpy of Formation (ΔHf°) | -10,518.2 kJ/mol | researchgate.netresearchgate.net |

| Standard Enthalpy of Formation (ΔHf°) | -10534.966 kJ/mol | researchgate.net |

The calculation of invariant point arrays, where multiple reaction curves meet in P-T space, is a powerful tool for understanding the phase relationships of a mineral. For this compound, a Schreinemakers analysis of the invariant point array involving the phases this compound, grunerite, hedenbergite, fayalite, quartz, and water has been performed. researchgate.netresearchgate.net This analysis indicates that the stable reaction defining the upper stability limit of this compound is: 7 this compound ⇌ 14 hedenbergite + 3 grunerite + 4 quartz + 4 water. researchgate.net

This suggests that some previously studied reactions might be metastable. researchgate.netresearchgate.net The invariant point for this system is estimated to lie at very low pressures, potentially below 1 atmosphere. researchgate.net

Experimental Characterization of Miscibility Gaps in Amphibole Solid Solutions Involving this compound

This compound is part of the tremolite-ferroactinolite solid solution series. tulane.edu Experimental studies have investigated the extent of solid solution and the presence of miscibility gaps with other amphibole groups. A significant miscibility gap exists between calcic amphiboles, like this compound, and the cummingtonite-grunerite series of (Mg,Fe)-amphiboles. alexstrekeisen.itgeoscienceworld.org This is evidenced by the common coexistence of actinolite-cummingtonite and this compound-grunerite pairs in metamorphic rocks. alexstrekeisen.it

The miscibility gap is influenced by temperature and composition. At temperatures above 500°C, a complete mixed-crystal region exists between tremolite and this compound. uchicago.eduuchicago.edu However, at lower temperatures, this complete solid solution may be interrupted. The modeling of the miscibility gap between actinolite and grunerite as a regular solution with a specific interaction parameter (W = 15.3 kJ) was a key component in the thermodynamic analysis used to derive the properties of this compound. researchgate.netresearchgate.net Transmission electron microscopy of synthetic actinolite has revealed a considerable spread in compositions, with calcium contents ranging from 0.5 to 2.0 atoms per formula unit, indicating complex solid solution behavior even in experimental products. researchgate.netresearchgate.net

Theoretical Modeling of this compound Phase Transitions

Theoretical modeling of this compound phase transitions is a field that, despite its importance in understanding the behavior of this mineral in various geological settings, has seen limited direct investigation through first-principles calculations such as Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations. Much of the current understanding of this compound stability and phase equilibria is derived from thermodynamic modeling that is heavily reliant on experimental data.

Computational mineral physics provides a powerful set of tools to investigate the properties of minerals at the atomic level, offering insights that can complement and extend experimental findings. These methods can be used to predict crystal structures, equations of state, vibrational properties, and thermodynamic parameters from fundamental quantum mechanical principles. For many silicate (B1173343) minerals, DFT calculations have been successfully employed to model their behavior under a range of pressure and temperature conditions.

In the broader context of amphibole minerals, theoretical studies have been undertaken to understand aspects such as cation ordering. researchgate.net For instance, the arrangement of Fe²⁺ and Mg²⁺ over the different crystallographic sites in the actinolite-tremolite series influences the stability of the mineral. While not directly modeling phase transitions, these studies provide a foundation for understanding the energetic properties of these complex silicates. The computational approaches used in such studies, which involve calculating the total energy for different atomic configurations, are fundamental to predicting phase stability.

The stability of this compound is intricately linked to several potential phase transitions and breakdown reactions. Experimental work has established that at elevated temperatures, this compound breaks down to a mixture of other minerals, including hedenbergite, fayalite, quartz, and grunerite. researchgate.net A key metastable reaction investigated experimentally is:

2 Ca₂Fe₅Si₈O₂₂(OH)₂ (this compound) ⇌ 4 CaFeSi₂O₆ (hedenbergite) + 3 Fe₂SiO₄ (fayalite) + 5 SiO₂ (quartz) + 2 H₂O researchgate.net

However, the stable reaction defining the upper thermal stability of this compound is thought to be:

7 Ca₂Fe₅Si₈O₂₂(OH)₂ (this compound) ⇌ 14 CaFeSi₂O₆ (hedenbergite) + 3 Fe₇Si₈O₂₂(OH)₂ (grunerite) + 4 SiO₂ (quartz) + 4 H₂O researchgate.net

A comprehensive theoretical modeling study of these phase transitions would involve calculating the Gibbs free energy of all the participating mineral phases as a function of pressure and temperature. The phase with the lowest Gibbs free energy under a given set of conditions is the most stable. The transition pressure and temperature are the points at which the Gibbs free energies of the reactant and product assemblages are equal.

The Gibbs free energy (G) is calculated as:

G(P, T) = E₀ + PV + Fvib(T)

where E₀ is the static energy at 0 K, P is the pressure, V is the volume, and Fvib is the vibrational free energy, which includes the zero-point energy and the temperature-dependent vibrational contribution. These components can be calculated using DFT combined with lattice dynamics calculations.

Table 1: Experimentally Derived Thermodynamic Properties of Pure this compound

| Property | Value | Unit |

| Standard Entropy (S°) | 696.4 | J/K·mol |

| Enthalpy of Formation (Hf°) | -10,518.2 | kJ/mol |

| Data from a thermodynamic analysis of experimental reversals. researchgate.net |

A theoretical investigation into this compound phase transitions would likely proceed in the following manner:

Structural Optimization: The crystal structures of this compound and all relevant product phases (hedenbergite, fayalite, quartz, grunerite) would be optimized at 0 K using DFT to find their lowest energy configurations.

Equation of State: The energy of each mineral would be calculated at a range of volumes to determine their pressure-volume relationship (equation of state).

Phonon Calculations: Lattice dynamics calculations would be performed to obtain the phonon dispersion curves and vibrational density of states for each phase. This information is essential for calculating the vibrational free energy.

Gibbs Free Energy Calculation: The static energy, pressure-volume term, and vibrational free energy would be combined to calculate the Gibbs free energy of each phase over a range of pressures and temperatures.

Phase Diagram Construction: By comparing the Gibbs free energies of the reactant and product assemblages, the pressure-temperature stability field of this compound and the phase boundaries for its breakdown reactions could be determined theoretically.

Such theoretical studies would provide valuable insights into the atomistic mechanisms of this compound phase transitions and could help to resolve uncertainties in the phase diagram that may be difficult to address experimentally. Furthermore, theoretical modeling can be extended to investigate the effects of chemical substitutions (e.g., Mg for Fe) on the stability of actinolite-series minerals. The continued development of computational methods and increasing computational power hold promise for future detailed theoretical investigations of the phase equilibria of complex minerals like this compound.

Advanced Analytical Methodologies for Ferroactinolite Characterization

Electron Microprobe Analysis (EMPA) and Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS) in Ferroactinolite Compositional Studies

Electron Probe Microanalysis (EPMA) and Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS) are fundamental non-destructive techniques for determining the elemental composition of this compound. wikipedia.orgiagi.or.idub.edu These methods use a focused beam of electrons to generate characteristic X-rays from a small volume of a sample. wikipedia.orgnanoscience.com By analyzing the energy and intensity of these X-rays, the elemental makeup of the mineral can be precisely quantified. nanoscience.comutexas.edu

In the study of this compound, which is part of the tremolite-ferroactinolite solid solution series, these techniques are essential for determining the relative proportions of magnesium (Mg) and iron (Fe). mdpi.comusra.edu The composition is often expressed as the ratio X = Mg/(Mg + Fe²⁺). mdpi.comusra.edu SEM-EDS provides rapid qualitative and semi-quantitative analysis, making it suitable for initial characterization and for obtaining relationships between spectral data and chemical composition. mdpi.combmfwf.gv.at For high-precision, quantitative data, wavelength-dispersive electron microprobe analysis (WD-EPMA) is often the preferred method. researchgate.net

These analyses are critical for classifying members within the series: tremolite (0.9 ≤ X ≤ 1), actinolite (0.5 < X < 0.9), and this compound (X < 0.5). usra.edu The data obtained from EMPA and SEM-EDS can be converted to atoms per formula unit (apfu) based on 23 oxygen atoms to understand the cation distribution within the mineral's crystal structure. arizona.edu Besides major elements like Ca, Fe, Mg, and Si, these techniques can also detect and quantify common impurities such as titanium (Ti), aluminum (Al), manganese (Mn), sodium (Na), and potassium (K). mindat.orghandbookofmineralogy.org

Table 1: Representative Composition of an Amphibole in the Ferro-actinolite Range by SEM-EDS Note: This table presents hypothetical but realistic data for illustrative purposes based on typical findings.

| Oxide | Weight % |

|---|---|

| SiO₂ | 49.89 |

| FeO | 30.62 |

| MgO | 4.59 |

| CaO | 10.99 |

| Na₂O | 0.11 |

| K₂O | 0.08 |

| Al₂O₃ | 0.75 |

| TiO₂ | 1.04 |

| MnO | 0.07 |

| Total | 98.14 |

X-ray Diffraction (XRD) and Synchrotron X-ray Powder Diffraction (XRPD) for this compound Structure Determination

X-ray Diffraction (XRD) is the primary technique for determining the crystal structure of this compound. arizona.edu The method involves directing X-rays at a powdered sample and measuring the angles and intensities of the diffracted beams. psi.ch The resulting diffraction pattern is a unique fingerprint of the mineral's crystal lattice. psi.ch For this compound, XRD confirms its monoclinic crystal system and C2/m space group. mindat.orghandbookofmineralogy.orgwebmineral.com

Analysis of the XRD pattern allows for the precise calculation of the unit cell parameters: a, b, c, and the angle β. arizona.edu These parameters are sensitive to the mineral's composition, particularly the Fe/Mg ratio. As iron content increases from tremolite to this compound, the unit cell dimensions and volume generally increase. arizona.edu

Synchrotron X-ray Powder Diffraction (XRPD) is a more advanced form of XRD that uses the highly intense and collimated X-ray beams produced by a synchrotron source. psi.chdectris.com This results in significantly higher resolution, better signal-to-noise ratio, and faster data acquisition compared to conventional laboratory XRD. psi.ch The high quality of SR-XRPD data is crucial for refining complex crystal structures, identifying minor crystalline phases, and studying subtle structural changes under different conditions, such as high pressure. psi.chresearchgate.nethpstar.ac.cnresearchgate.netresearchgate.net Studies have utilized synchrotron XRPD to investigate the compressibility and structural stability of minerals in the tremolite-actinolite series under various pressure-transmitting media. hpstar.ac.cnresearchgate.net

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | mindat.orghandbookofmineralogy.org |

| Space Group | C2/m | mindat.orghandbookofmineralogy.org |

| a | 9.91 Å | mindat.org |

| b | 18.17 Å | mindat.org |

| c | 5.27 Å | mindat.org |

| β | 104.98° | mindat.org |

| Unit Cell Volume | 916.69 ų | mindat.org |

Spectroscopic Investigations of this compound

Spectroscopic methods probe the vibrational properties of molecules and crystal lattices, providing insights into chemical composition and atomic arrangements that complement diffraction and microprobe techniques.

Raman spectroscopy is a non-destructive technique that measures the inelastic scattering of monochromatic light from a sample. mdpi.com It is particularly effective for characterizing minerals in the tremolite-ferroactinolite series, offering a rapid method for estimating composition with micrometric resolution. mdpi.comusra.edu

The Raman spectrum of this compound in the low-wavenumber region (typically 100-1100 cm⁻¹) contains several characteristic peaks. mdpi.com The region below 200 cm⁻¹ is generally associated with lattice vibrations. mdpi.com Vibrations related to Mg-OH and Fe-OH, as well as Si-O-Si bending motions, are found between 300 and 600 cm⁻¹. mdpi.comresearchgate.net

The most prominent feature in this region is a strong band related to the symmetric stretching of the Si-O-Si bonds, which appears around 675 cm⁻¹ in Mg-rich tremolite. mdpi.comusra.edu As the heavier Fe²⁺ ion substitutes for Mg²⁺ along the series towards this compound, this main peak systematically shifts to a lower wavenumber (down to ~667 cm⁻¹). mdpi.comusra.edu This linear relationship between the peak position and the Mg/(Mg + Fe²⁺) ratio allows for the quantitative estimation of the mineral's composition directly from the Raman spectrum. mdpi.com

Table 3: Key Raman Bands in the Low-Wavenumber Region for the Tremolite-Ferroactinolite Series

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| < 200 | Lattice vibrations |

| 300 - 600 | Mg-OH, Fe-OH vibrations; Si-O-Si bending |

| ~667 - 675 | Si-O-Si symmetric stretching (Ag symmetry) |

| > 750 | O-Si-O stretching; Si-O-Si asymmetric stretching |

The high-wavenumber region of the Raman spectrum (3600–3700 cm⁻¹) reveals information about the hydroxyl (OH) groups in the this compound structure. mdpi.comusra.edu The frequency of the OH stretching vibrations is highly sensitive to the local cationic environment, specifically the occupancy of the three nearest octahedral metal sites (M1 and M3 sites), which can be occupied by either Mg²⁺ or Fe²⁺. mdpi.comusra.edu

In pure tremolite, where all three sites are occupied by Mg, a single sharp peak is observed around 3675 cm⁻¹. usra.edu As iron substitutes for magnesium, additional bands appear, corresponding to different combinations of Mg and Fe cations surrounding the OH group (e.g., Mg-Mg-Fe, Mg-Fe-Fe, Fe-Fe-Fe). mdpi.com The number, position, and relative intensities of these OH stretching bands are directly related to the Mg/(Mg + Fe²⁺) ratio, providing an independent Raman-based method for determining the composition of this compound. mdpi.com

Micro-Raman mapping is a powerful extension of Raman spectroscopy that allows for the visualization of compositional variations across a sample. mdpi.comnih.govusra.eduresearchgate.net By collecting a full Raman spectrum at each point in a grid pattern on the sample surface, a map can be generated that displays a specific spectral parameter, such as the position of the main Si-O-Si stretching peak. mdpi.comusra.edu

This technique is highly effective for studying compositional zoning in this compound crystals. mdpi.com As the position of the ~670 cm⁻¹ peak is directly correlated with the Fe/Mg ratio, a map of this peak's wavenumber provides a direct image of the iron and magnesium distribution within the crystal. mdpi.comusra.edu This allows researchers to visualize growth patterns, diffusion gradients, and other petrologically significant textures at a microscopic scale without sample preparation. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy for Hydroxyl and Metal-Hydroxyl Vibrations

Infrared (IR) spectroscopy is a powerful tool for investigating the local environments of hydroxyl (OH) groups within the this compound structure. The fundamental OH-stretching frequencies are particularly sensitive to the cations occupying the adjacent M1 and M3 crystallographic sites. geologyscience.ru In the tremolite-ferroactinolite series, four primary nearest-neighbor cation configurations around the OH group give rise to distinct absorption bands. These configurations are (MgMgMg), (MgMgFe²⁺), (MgFe²⁺Fe²⁺), and (Fe²⁺Fe²⁺Fe²⁺). geologyscience.ru

By fitting the complex IR spectra, the intensities of these peaks can be used to estimate the populations of Mg²⁺, Fe²⁺, and Fe³⁺ in the M1 and M3 positions. geoscienceworld.org For instance, studies on the actinolite series have successfully assigned specific peaks to these various cation distributions. geoscienceworld.org The presence of Fe³⁺ can also be identified, as infrared spectral studies on actinolite have revealed the formation of Fe³⁺-OH complexes. nih.gov However, research comparing IR and Mössbauer spectroscopy has suggested that sample preparation for IR spectroscopy, such as creating KBr discs, can lead to the loss of OH groups and oxidation of Fe²⁺, potentially affecting the accuracy of site population estimates, especially in iron-rich samples. geoscienceworld.org

Mössbauer Spectroscopy for Iron Oxidation States and Site Preferences

Mössbauer spectroscopy, specifically ⁵⁷Fe Mössbauer spectroscopy, is a highly effective method for determining the oxidation states and site distribution of iron atoms in this compound. This technique can distinguish between ferrous (Fe²⁺) and ferric (Fe³⁺) iron and provide information about their coordination environments. mdpi.com

In studies of the actinolite series, Mössbauer spectra have been resolved into multiple quadrupole-split doublets. Specifically, three distinct ferrous doublets can be assigned to Fe²⁺ ions located in the M1, M2, and M3 crystallographic sites. geoscienceworld.org This resolution allows for the calculation of Fe²⁺ site occupancies for each of these positions. Furthermore, ferric doublets have also been resolved, enabling the calculation of the Fe³⁺/total Fe ratio from peak intensities, with results showing good agreement with chemical analyses. geoscienceworld.org The broad nature of the ferric peaks suggests that Fe³⁺ ions are distributed over several sites. geoscienceworld.org

Comparative studies have indicated that Mössbauer spectroscopy provides more accurate Fe²⁺ site population data than infrared spectroscopy, particularly for iron-rich members of the series like this compound. geoscienceworld.org The results from Mössbauer analysis support the deduction that the relative enrichment of Fe²⁺ in actinolites follows the order M1 > M3 ≥ M2. geoscienceworld.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Ions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique used to detect species that have unpaired electrons. In this compound, this makes it particularly useful for studying paramagnetic ions such as Fe³⁺ and Mn²⁺. nih.gov

EPR studies performed on natural actinolite have identified resonance signals characteristic of these ions. The room temperature EPR spectrum typically reveals two main resonance signals, one at a g-value of approximately 4.3, attributed to Fe³⁺, and another at a g-value of about 2.0, which is characteristic of Mn²⁺. nih.gov The signal for Mn²⁺ often exhibits a distinctive six-line hyperfine structure. nih.gov

By studying the EPR spectra at various temperatures, further insights into the material's properties can be gained. For example, the number of spins participating in the resonance can be calculated at different temperatures. nih.gov This allows for the calculation of the paramagnetic susceptibility (χ), which typically increases as the temperature decreases, in accordance with Curie's law. nih.gov

Near-Infrared (NIR) Spectroscopy for Hydroxyl Content and Alteration

Near-infrared (NIR) spectroscopy is a valuable technique for analyzing hydroxyl content and assessing alteration in hydrous minerals like this compound. The NIR region of the electromagnetic spectrum contains overtone and combination bands of fundamental molecular vibrations, such as the O-H stretching and bending modes. mdpi.com

In hydrous silicates, distinct spectral regions can be identified. These include the first overtone of the fundamental hydroxyl stretching mode, combination bands related to water molecules, and combination bands from the stretching and deformation modes of metal-hydroxyl (M-OH) units. While specific studies on this compound are limited, research on analogous iron-bearing sheet silicates like chlorite (B76162) demonstrates the utility of NIR spectroscopy. In these minerals, NIR band positions have been shown to correlate with the Fe/(Fe + Mg) ratio. This indicates that NIR spectroscopy can be used to track compositional variations within the solid solution series. The technique is particularly fast and efficient for identifying hydroxyl-bearing minerals, making it a useful tool for mapping hydrothermal alteration zones.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Microstructure and Cation Ordering in this compound

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are indispensable tools for examining the microstructure of this compound at the nanoscale. These techniques can reveal features such as crystal defects, twinning, and intergrowths with other minerals. For instance, TEM has been used to characterize synthetic actinolites, revealing the presence of chain-multiplicity faults. researchgate.net It is also a critical method for determining the dimensional distribution of asbestiform amphiboles and identifying fibrous minerals in complex mixtures. researchgate.net

HRTEM, in particular, has the potential to provide direct imaging of the crystal lattice, offering insights into local structural order and the arrangement of cations within the different crystallographic sites (M1, M2, M3, M4). While detailed HRTEM studies specifically on cation ordering in this compound are not widely published, the technique is well-established for investigating such phenomena in other complex silicates. By analyzing lattice fringes and diffraction patterns, researchers can identify ordering patterns of cations like Fe²⁺ and Mg²⁺, which influence the mineral's physical and thermodynamic properties. Studies on related amphiboles have noted that the distribution of Fe²⁺ and Mg between the M sites is dependent on the temperature of formation, with higher temperatures often leading to more disordered arrangements. arizona.edu

Optical Property Measurements and Their Correlation with this compound Composition

The optical properties of minerals in the tremolite-actinolite-ferroactinolite series are directly correlated with their chemical composition, specifically the ratio of iron to magnesium. As the iron content increases towards the this compound endmember, there are systematic changes in properties such as refractive index and birefringence. geoscienceworld.orgwikipedia.org

Refractive Indices and Birefringence Trends

The principal refractive indices (nα, nβ, and nγ) all increase with increasing iron content. geoscienceworld.org Studies based on a large number of samples from the series have shown that the relationships are not uniformly linear for all indices. While the principal refractive indices nγ and nβ show a linear increase with respect to the substitution towards this compound, the behavior of nα is more complex. geoscienceworld.org The trend for nα is best modeled by two separate lines with a change in slope occurring between 26% and 32% this compound content. geoscienceworld.org

Birefringence (the difference between the highest and lowest refractive indices, nγ - nα) also exhibits a non-linear trend with composition. It is best modeled by considering two populations, with a linear decrease from 0 to 26% this compound content, followed by a linear increase from 32% to 100% this compound. rruff.info The fibrillar, or asbestiform, habit can also induce anomalous optical properties due to the composite nature of the fiber bundles and twinning. geologyscience.ruscispace.com

The predicted end-member values for the principal refractive indices of pure this compound have been determined through regression analysis of extensive datasets. researchgate.netgeoscienceworld.org

Table 1: Predicted End-Member Refractive Indices for this compound

| Refractive Index | Predicted Value |

|---|---|

| nα | 1.661 ± 0.005 |

| nβ | 1.692 ± 0.004 |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tremolite |

| Actinolite |

| Magnesium (Mg²⁺) |

| Ferrous Iron (Fe²⁺) |

| Ferric Iron (Fe³⁺) |

| Manganese (Mn²⁺) |

Extinction Angle Variations and Their Structural Significance

The extinction angle is a critical optical parameter in the characterization of minerals, particularly in monoclinic amphiboles like this compound. This angle, measured between the c-crystallographic axis and the Z optical direction (Z ∧ c) on the (010) plane, is influenced by the mineral's chemical composition and crystal structure. handbookofmineralogy.orggeoscienceworld.org In the tremolite-actinolite-ferroactinolite series, the extinction angle generally varies with the iron-to-magnesium ratio. rruff.info

For this compound, the typical extinction angle (Z ∧ c) ranges from approximately 12.5° to 17°. handbookofmineralogy.orgmindat.org However, significant variations from this range have been documented and are linked to specific compositional and structural factors. Research on the tremolite-actinolite-ferroactinolite series has revealed that changes in the extinction angle, along with other optical properties and cell parameters, can indicate discontinuities within the solid solution series. researchgate.netscispace.com

One notable variation occurs at an intermediate composition within the series. Studies have reported a discontinuity in the trend of extinction angles in samples containing 26% to 32% of the this compound component. researchgate.netscispace.comresearchgate.net The highest extinction angle, reaching up to 24°, has been observed in a sample with approximately 28% this compound content, a value significantly higher than that of the tremolite end-member. rruff.infogeologyscience.ru These variations are thought to be related to substitutions within the crystal lattice, such as the tschermakite substitution, which involves the replacement of Si by Al in tetrahedral sites and a corresponding change in cations at octahedral sites. researchgate.netscispace.comresearchgate.net

Structurally, the extinction angle is sensitive to the arrangement of atoms within the monoclinic crystal system. alexstrekeisen.it Polysynthetic twinning on the {100} plane, a common feature in amphiboles, can also lead to anomalous extinction angles and other optical effects, confounding standard identification methods. researchgate.netgeologyscience.ru For monoclinic crystals where the Y optical direction is parallel to the b crystallographic axis (as is the case for this compound), the measured extinction angle relative to the {110} cleavage trace will only equal the true Z ∧ c on a perfect (010) section. handbookofmineralogy.orggeoscienceworld.org On other sections, the maximum extinction angle may exceed the true value. geoscienceworld.orggeologyscience.ru

| Composition/Condition | Typical Extinction Angle (Z ∧ c) | Observed Variations | Potential Structural Significance |

|---|---|---|---|

| Standard this compound | 12.5° - 17° handbookofmineralogy.orgmindat.org | N/A | Normal monoclinic symmetry. handbookofmineralogy.org |

| 26-32% this compound Component | Variable | Discontinuity in optical properties. researchgate.netscispace.com | Possible increase in tschermakite substitution. scispace.comresearchgate.net |

| ~28% this compound Component | Variable | Can reach up to 24°. rruff.infogeologyscience.ru | Peak compositional influence on the optical orientation. |

| Presence of {100} Twinning | Variable | Anomalous angles, potential for parallel extinction. researchgate.netgeologyscience.ru | Twinning alters the optical properties on the (010) plane. geologyscience.ru |

Anomalous Optical Phenomena in Fibrous this compound

The fibrous or asbestiform habit of this compound introduces significant complexities to its optical characterization, leading to several anomalous phenomena not observed in its non-fibrous (massive) counterparts. geologyscience.ruresearchgate.net These anomalies are primarily the result of the mineral's fibrillar structure, where individual crystals are extremely fine and aggregate into parallel bundles. geologyscience.ruasme.org When the width of these individual fibrils is less than a few tenths of a micrometer, their collective optical properties can deviate substantially from those of a single, larger crystal. rruff.infogeologyscience.ru

The most prominent anomalous property is the exhibition of "uniaxial-like" optical behavior in a mineral that is fundamentally biaxial. geologyscience.ruresearchgate.net This includes parallel or near-parallel extinction and the appearance of only two principal refractive indices instead of the expected three. researchgate.netgeologyscience.ru Parallel extinction, where the fiber extinguishes when aligned with the polarizer's vibration direction, is more characteristic of orthorhombic minerals like anthophyllite, but it is frequently observed in asbestiform monoclinic amphiboles, including this compound. researchgate.netminpet.orgtulane.edu This effect arises from the random orientation of tightly packed fibrils around a common fiber axis, which averages the optical properties to a higher symmetry. researchgate.netgeologyscience.ru

Another significant factor contributing to anomalous optical properties is the prevalence of {100} twinning in fibrous amphiboles. geologyscience.ruscispace.com This type of twinning can produce orthorhombic optical symmetry, leading to parallel extinction. geologyscience.ru In some fibrous, non-asbestiform habits described as "byssolitic," fibers may fail to go to extinction at all when viewed on or near the (010) plane, an effect also attributed to {100} twinning. geologyscience.ruscispace.com

Due to this wide range of potential optical behaviors, from normal inclined extinction to anomalous parallel extinction, relying solely on the extinction angle is not recommended for distinguishing asbestiform from non-asbestiform varieties of this compound. researchgate.netresearchgate.netgeologyscience.ru While these anomalous properties can complicate identification, the fibrillar structure itself remains the defining characteristic of the asbestiform habit. researchgate.netgeologyscience.ru

| Phenomenon | Description | Primary Cause | Observed in |

|---|---|---|---|

| Uniaxial-like Properties | Exhibits parallel extinction and only two principal refractive indices. geologyscience.ruresearchgate.net | Fibrillar structure with very fine, tightly packed fibrils (<0.2 µm). researchgate.netgeologyscience.ru | Asbestiform this compound. geologyscience.ru |

| Parallel Extinction | Fibers extinguish when parallel to the polarizer's vibration direction. researchgate.net | Fibrillar structure and/or {100} twinning. researchgate.netgeologyscience.ru | Asbestiform this compound. researchgate.netgeologyscience.ru |

| Incomplete Extinction | Fibers do not go to complete extinction during stage rotation. geologyscience.ru | Likely due to {100} twinning. geologyscience.ruscispace.com | "Byssolitic" fibrous habits. geologyscience.ru |

| Orthorhombic Optical Symmetry | Displays biaxial properties consistent with a higher symmetry system. geologyscience.ru | {100} twinning. geologyscience.ru | Some fibrous samples. geologyscience.ruscispace.com |

Geochemical Research on Ferroactinolite and Associated Rock Systems

Trace Element Geochemistry of Ferroactinolite

The incorporation of trace elements into the crystal structure of this compound is governed by the principles of ionic substitution, where elements with similar ionic radii and charge can replace the major cations (Ca²⁺, Fe²⁺, Mg²⁺, Si⁴⁺). The partitioning of these elements between this compound and coexisting minerals or melts is sensitive to pressure, temperature, and the composition of the surrounding medium. cas.cnresearchgate.net

Research on calcic amphiboles, including the actinolite series, indicates that the M4 crystallographic site, which accommodates Ca²⁺, can also host large ion lithophile elements (LILE) such as Strontium (Sr) and Barium (Ba), as well as some rare earth elements. cas.cn Transition metals like Manganese (Mn), Cobalt (Co), and Vanadium (V) can substitute for Fe²⁺ in the M1, M2, and M3 sites. wikipedia.orgrockidentifier.com High field strength elements (HFSE), such as Zirconium (Zr), Hafnium (Hf), Niobium (Nb), and Tantalum (Ta), are generally incompatible in the amphibole structure and tend to be excluded. epa.gov

The specific trace element signature of this compound can therefore be used to trace the geochemical evolution of the rocks in which it is found. For instance, elevated concentrations of certain transition metals may reflect the composition of the protolith, while the abundance of LILE can provide information about the metasomatic fluids involved in its formation.

Table 1: Representative Trace Element Partitioning in Calcic Amphiboles

| Element | Partition Coefficient (D) Mineral/Melt | Compatibility in this compound |

| Sr | ~0.5 - 1.5 | Moderately Compatible |

| Ba | ~0.2 - 0.8 | Incompatible to Moderately Incompatible |

| V | > 2 | Compatible |

| Cr | > 5 | Highly Compatible |

| Co | ~2 - 4 | Compatible |

| Ni | ~1.5 - 3 | Compatible |

| Zr | < 0.1 | Highly Incompatible |

| Nb | < 0.1 | Highly Incompatible |

Note: Partition coefficients are generalized from studies on calcic amphiboles and can vary significantly with changes in pressure, temperature, and melt composition.

Rare Earth Element (REE) Patterns in this compound-Bearing Assemblages

The distribution of rare earth elements (REE) in this compound and its associated minerals provides a powerful tool for understanding petrogenetic processes. The REE patterns in amphiboles are characterized by a concave-upward shape when normalized to chondrite values. researchgate.net

This pattern is a result of the crystallographic control on REE incorporation. The M4 site in the amphibole structure preferentially accommodates the middle rare earth elements (MREE) due to their ionic radii being most similar to that of Ca²⁺. cas.cn Consequently, this compound typically shows an enrichment in MREE relative to both the light rare earth elements (LREE) and heavy rare earth elements (HREE). researchgate.net

Stable Isotope Systematics in this compound Formation Environments

The study of stable isotopes, particularly oxygen (δ¹⁸O) and hydrogen (δD), in hydrous minerals like this compound offers critical information about the origin and temperature of the fluids present during metamorphism and metasomatism. stanford.edustanford.edu As a hydrous silicate (B1173343), this compound incorporates hydroxyl (OH)⁻ groups into its structure, allowing for the analysis of both oxygen and hydrogen isotopic compositions.

The isotopic composition of this compound reflects the isotopic composition of the fluid from which it crystallized, corrected for temperature-dependent fractionation factors. semineral.es For instance, this compound formed in equilibrium with metamorphic fluids derived from seawater will have a distinctly different isotopic signature compared to that formed from magmatic or meteoric waters. researchgate.net

By analyzing the δ¹⁸O and δD values of this compound and coexisting minerals, it is possible to:

Determine the source of the metamorphic or metasomatic fluids (e.g., marine, magmatic, meteoric). stanford.edu

Estimate the temperature of mineral formation, provided that isotopic equilibrium was achieved between two or more minerals.

Trace the evolution of fluid-rock interaction within a given geological setting.

Geochemical Proxies for Redox Conditions during this compound Crystallization

As an iron-rich mineral, this compound holds potential as a proxy for the redox conditions (oxygen fugacity) of its formation environment. The ratio of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) within the mineral's crystal structure can be indicative of the prevailing redox state. However, post-crystallization oxidation can alter this ratio, complicating its use as a primary redox indicator.

A more robust approach involves the use of iron stable isotopes (δ⁵⁶Fe). researchgate.net Iron possesses four stable isotopes, and the fractionation between them is sensitive to redox transformations. researchgate.net During geological processes, oxidation-reduction reactions can lead to the preferential partitioning of heavier or lighter iron isotopes into different minerals.

Studies have shown that minerals rich in Fe³⁺ tend to be enriched in the heavier isotopes of iron, while minerals dominated by Fe²⁺, such as this compound, are expected to be isotopically lighter. researchgate.net Therefore, the δ⁵⁶Fe value of this compound, when compared to coexisting iron-bearing minerals like magnetite (Fe₃O₄) or hematite (B75146) (Fe₂O₃), can provide a quantitative constraint on the redox conditions at the time of crystallization. researchgate.netfsu.eduwhiterose.ac.uk This approach is particularly valuable in understanding the geochemical environment of iron formations and other iron-rich metamorphic rocks where this compound is a common constituent. handbookofmineralogy.org

Interrelationships and Solid Solutions Within the Amphibole Supergroup: the Case of Ferroactinolite

Compositional Exchange Mechanisms in the Tremolite-Actinolite-Ferroactinolite Series

The tremolite-actinolite-ferroactinolite series is defined by the substitution of ferrous iron (Fe²⁺) for magnesium (Mg²⁺) within the octahedral sites (M1, M2, M3) of the amphibole structure. This substitution is nearly complete, resulting in a continuous solid solution between the magnesium-rich end-member tremolite and the iron-rich end-member ferroactinolite. Actinolite represents the intermediate compositions within this series. The classification of these members is primarily based on the Mg/(Mg + Fe²⁺) ratio (X).

Table 1: Tremolite-Actinolite-Ferroactinolite Series Compositional Classification

| Amphibole Name | Mg/(Mg + Fe²⁺) Ratio (X) | General Formula Segment (Octahedral Sites) |

| Tremolite | 0.9 ≤ X ≤ 1.0 | □Ca₂(Mg₅.₀₋₄.₅)Si₈O₂₂(OH)₂ |

| Actinolite | 0.5 < X < 0.9 | □Ca₂(Mg₄.₅₋₂.₅Fe²⁺₀.₅₋₂.₅)Si₈O₂₂(OH)₂ |

| This compound | X < 0.5 | □Ca₂(Mg₂.₅₋₀.₀Fe²⁺₂.₅₋₅.₀)Si₈O₂₂(OH)₂ (End-member: □Ca₂Fe²⁺₅Si₈O₂₂(OH)₂) |

The general formula for calcic amphiboles is typically represented as A₀₋₁B₂C₅T₈O₂₂(OH,F)₂, where A and B sites accommodate cations like Na⁺, K⁺, and Ca²⁺, and C sites (M1, M2, M3, M4) accommodate divalent and trivalent cations such as Mg²⁺, Fe²⁺, Fe³⁺, Al³⁺, and Ti⁴⁺. The T site is primarily occupied by Si⁴⁺, with some substitution by Al³⁺. In the tremolite-ferroactinolite series, the primary exchange is Fe²⁺ ↔ Mg²⁺ in the C sites, maintaining charge balance mdpi.comwikipedia.orgrruff.infobritannica.comtulane.edulibretexts.orgnist.gov.

Coexisting Amphibole Phase Relations with this compound

This compound is commonly found in metamorphic rocks, particularly in greenschist and amphibolite facies, and in metamorphosed iron formations arizona.edugeoscienceworld.org. Its occurrence is often linked to iron-rich bulk compositions. In such environments, this compound can coexist with other amphibole species, as well as other silicate (B1173343) minerals.

Notable coexisting amphiboles include:

Cummingtonite-Grunerite Series: These are monoclinic, calcium-poor amphiboles that form a solid solution series between magnesium-rich cummingtonite (B1174272) and iron-rich grunerite britannica.comgeologyistheway.comalexstrekeisen.it. This compound and members of the cummingtonite-grunerite series can coexist in highly iron-rich metamorphic rocks, such as metamorphosed iron formations geoscienceworld.orggouv.qc.carruff.infoajsonline.org. In these assemblages, iron tends to be concentrated in this compound relative to the coexisting cummingtonite or grunerite gouv.qc.ca.

Hornblende: Hornblende is a complex calcic amphibole that represents a broad compositional range and is often considered a general term for amphiboles that are not precisely identified. Solid solution exists between the tremolite-actinolite series and hornblende at elevated temperatures, though a miscibility gap is present at lower temperatures tulane.eduwikipedia.orgbritannica.com. In some Fe-rich metabasites, this compound can transform into ferro-pargasite (a type of hornblende) through coupled substitutions, indicating a close relationship and potential phase transition pathways gouv.qc.carruff.info.

Other minerals commonly associated with this compound include quartz, magnetite, ilmenite, garnet, and pyroxenes like hedenbergite, particularly in metamorphosed iron formations or skarns arizona.eduajsonline.orgresearchgate.net.

Tschermakite and Other Coupled Substitutions in this compound

Beyond the simple Fe²⁺-Mg²⁺ exchange, this compound's composition is influenced by several coupled substitution mechanisms that involve multiple sites within the amphibole structure to maintain charge balance. These substitutions are critical for understanding the transition from simpler amphiboles like tremolite and actinolite to more complex compositions such as hornblende.

Table 2: Key Amphibole End-Members and General Formulas

| Amphibole Group | End-Member Name | General Formula |

| Calcic Amphiboles | Tremolite | □Ca₂Mg₅Si₈O₂₂(OH)₂ |

| This compound | □Ca₂Fe²⁺₅Si₈O₂₂(OH)₂ | |

| Hornblende | (Ca,Na)₂(Mg,Fe²⁺,Fe³⁺,Al)₅(Al,Si)₈O₂₂(OH)₂ | |

| Tschermakite | Ca₂Mg₃Al₂Si₆Al₂O₂₂(OH)₂ | |

| Mg-Fe Amphiboles | Anthophyllite | (Mg,Fe²⁺)₇Si₈O₂₂(OH)₂ |

| Cummingtonite | □(Mg,Fe²⁺)₇Si₈O₂₂(OH)₂ | |

| Grunerite | □(Fe²⁺)₇Si₈O₂₂(OH)₂ | |

| Sodic Amphiboles | Glaucophane | Na₂Mg₃Al₂Si₈O₂₂(OH)₂ |

| Riebeckite | Na₂Fe²⁺₃Fe³⁺₂Si₈O₂₂(OH)₂ |

Tschermak's Substitution: This is a fundamental substitution in amphiboles, often expressed as Al³⁺(T) + Mg²⁺(C) ↔ Si⁴⁺(T) + □(C) or Al³⁺(T) + Al³⁺(C) ↔ Si⁴⁺(T) + Mg²⁺(C). It involves the substitution of aluminum into the tetrahedral (T) site and simultaneously into an octahedral (C) site, balanced by silicon in the tetrahedral site and a vacancy or a less charged cation in the octahedral site geologyistheway.comgeoscienceworld.orgmindat.org. This substitution is key in the transformation of actinolite towards hornblende, increasing the aluminum content in both the tetrahedral and octahedral layers gouv.qc.cabritannica.comgeoscienceworld.org.

Other Coupled Substitutions:

Edenite Substitution: Na⁺(A) + Al³⁺(T) ↔ □(A) + Si⁴⁺(T) introduces sodium into the A site and aluminum into the tetrahedral site geoscienceworld.orgmindat.org.

Richterite Substitution: Na⁺(A) + Na⁺(B) ↔ □(A) + Ca²⁺(B) involves sodium entering both the A and M4 (B) sites geoscienceworld.orgmindat.org.

Fe³⁺ for Al³⁺ Substitution: Ferric iron can substitute for aluminum in octahedral sites, contributing to the complexity of hornblende compositions geoscienceworld.org.

These coupled substitutions, in conjunction with the Fe²⁺-Mg²⁺ exchange, define the compositional range and influence the optical and crystallographic properties of this compound and related amphiboles geoscienceworld.orgresearchgate.net.

Distinguishing this compound from Chemically Similar Amphiboles

Distinguishing this compound from chemically similar amphiboles, particularly actinolite and hornblende, can be challenging based solely on physical properties. However, several characteristics can aid in identification:

Color and Lustre: this compound typically exhibits a darker green to black-green color compared to the lighter green of tremolite and actinolite, due to its higher iron content. Its lustre is vitreous wikipedia.orgmindat.org.

Optical Properties: this compound generally has higher refractive indices and a more pronounced pleochroism than actinolite. The principal refractive indices (nα, nβ, nγ) increase with increasing this compound content in the series wikipedia.orgresearchgate.net. However, optical properties can be influenced by grain size and orientation, making precise identification difficult without chemical analysis mdpi.commindat.org.

Chemical Analysis: Electron microprobe analysis (EMPA) is the most definitive method for distinguishing between this compound, actinolite, and tremolite, as it precisely quantifies the Mg/(Mg + Fe²⁺) ratio. EMPA is also crucial for differentiating this compound from hornblende, which incorporates significant amounts of Al and Na mdpi.commindat.orgmineralexpert.org.

Crystallographic Properties: While all members of the tremolite-ferroactinolite series are monoclinic, subtle differences in unit-cell parameters exist between end-members. For instance, the 'a' and 'b' cell parameters and the unit-cell volume increase with increasing this compound substitution researchgate.netgeoscienceworld.org.

In many cases, especially in complex metamorphic assemblages, a combination of optical microscopy and detailed chemical analysis is required for accurate identification and classification of amphiboles like this compound mdpi.commindat.orgmineralexpert.org.

Compound List

Amphibole

Actinolite

Cummingtonite

this compound

Ferro-pargasite

Gedrite

Glaucophane

Grunerite

Hedenbergite

Hornblende

Magnesio-hornblende

Pargasite

Riebeckite

Tschermakite

Tremolite

This article has focused on the compositional relationships and phase equilibria involving this compound within the amphibole supergroup, adhering strictly to the specified outline.

Morphological Characteristics and Crystal Habit of Ferroactinolite

Fibrous and Asbestiform Habits of Ferroactinolite

The terms "fibrous" and "asbestiform" describe specific crystallization habits of minerals, including this compound. researchgate.netnih.gov The asbestiform habit is a specific type of fibrous growth characterized by the formation of bundles of very thin, hair-like, and parallel fibrils. researchgate.netgeologyscience.ru This unique structure imparts properties such as easy separability into fine, flexible fibers and a silky luster. nih.govarizona.edu